

Comparative Efficacy of 2-(2-Methylphenyl)morpholine and Analogs in Preclinical Models

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Compound of Interest

Compound Name: **2-(2-Methylphenyl)morpholine**

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A guide for researchers and drug development professionals exploring the therapeutic potential of substituted phenylmorpholines.

This guide provides a comparative analysis of **2-(2-Methylphenyl)morpholine** and its structural analogs, focusing on their efficacy in preclinical disease models relevant to central nervous system disorders. While direct *in vivo* efficacy data for **2-(2-Methylphenyl)morpholine** is limited in the current scientific literature, this comparison draws upon available *in vitro* data for the compound and *in vivo* studies of its close structural relatives, including phenmetrazine and its derivatives. The information presented aims to offer a valuable resource for researchers investigating the potential of this class of compounds for conditions such as attention-deficit/hyperactivity disorder (ADHD) and obesity.

Overview of Phenylmorpholine Analogs

Substituted phenylmorpholines are a class of psychoactive compounds that act as monoamine releasing agents^[1]. The parent compound, phenmetrazine, was previously used as an anorectic^[2]. This class of molecules, including **2-(2-Methylphenyl)morpholine**, primarily exerts its effects by interacting with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in the brain^{[2][3]}. The nature and position of substitutions on the phenyl ring and the morpholine ring can significantly alter the potency and selectivity of these compounds for the different monoamine transporters, leading to varied pharmacological profiles^{[2][4]}. The morpholine ring itself is a common scaffold in CNS drug discovery due to its

favorable physicochemical properties that can enhance blood-brain barrier permeability^{[5][6][7][8]}.

In Vitro Efficacy: Monoamine Transporter Activity

The primary mechanism of action for **2-(2-Methylphenyl)morpholine** and its analogs is the modulation of monoamine transporters. The following table summarizes the in vitro data for **2-(2-Methylphenyl)morpholine** (2-MPM) and its isomers, 3-methylphenmetrazine (3-MPM) and 4-methylphenmetrazine (4-MPM), in rat brain synaptosomes. This data provides a direct comparison of their potency at inhibiting monoamine uptake and promoting monoamine release.

Table 1: In Vitro Monoamine Transporter Activity of **2-(2-Methylphenyl)morpholine** and its Isomers^{[2][9][10]}

Compound	DAT IC ₅₀ (μM)	NET IC ₅₀ (μM)	SERT IC ₅₀ (μM)	DAT EC ₅₀ (μM) (Release)	NET EC ₅₀ (μM) (Release)	SERT EC ₅₀ (μM) (Release)
2-MPM	6.74	1.2 - 5.2	>10	>10	1.29	>10
3-MPM	>10	1.2 - 5.2	>10	1.34	0.44	>10
4-MPM	1.93	1.2 - 5.2	1.05	0.23	0.11	0.09
Phenmetrazine	~1.0	~0.5	>10	0.131	0.050	>10

IC₅₀ values represent the concentration of the compound that inhibits 50% of monoamine uptake. EC₅₀ values represent the concentration that promotes 50% of the maximal monoamine release. Lower values indicate greater potency.

In Vivo Disease Models: Comparative Data from Analogs

Direct in vivo studies on the efficacy of **2-(2-Methylphenyl)morpholine** in specific disease models are not readily available. However, extensive research on its parent compound,

phenmetrazine, and the related compound phendimetrazine, provides valuable insights into the potential therapeutic applications of this class of molecules.

Obesity and Appetite Suppression

Phenmetrazine was historically used as an anorectic, and its analogs are often evaluated in animal models of obesity. These studies typically measure changes in food intake and body weight.

Table 2: Efficacy of Phenylmorpholine Analogs in Animal Models of Obesity

Compound	Animal Model	Key Findings	Reference
Phenmetrazine	Various	Reduces food intake and body weight.	[11]
Phendimetrazine	Rodent models	Functions as a prodrug to phenmetrazine, leading to appetite suppression.	[12] [13]

ADHD and Stimulant Effects

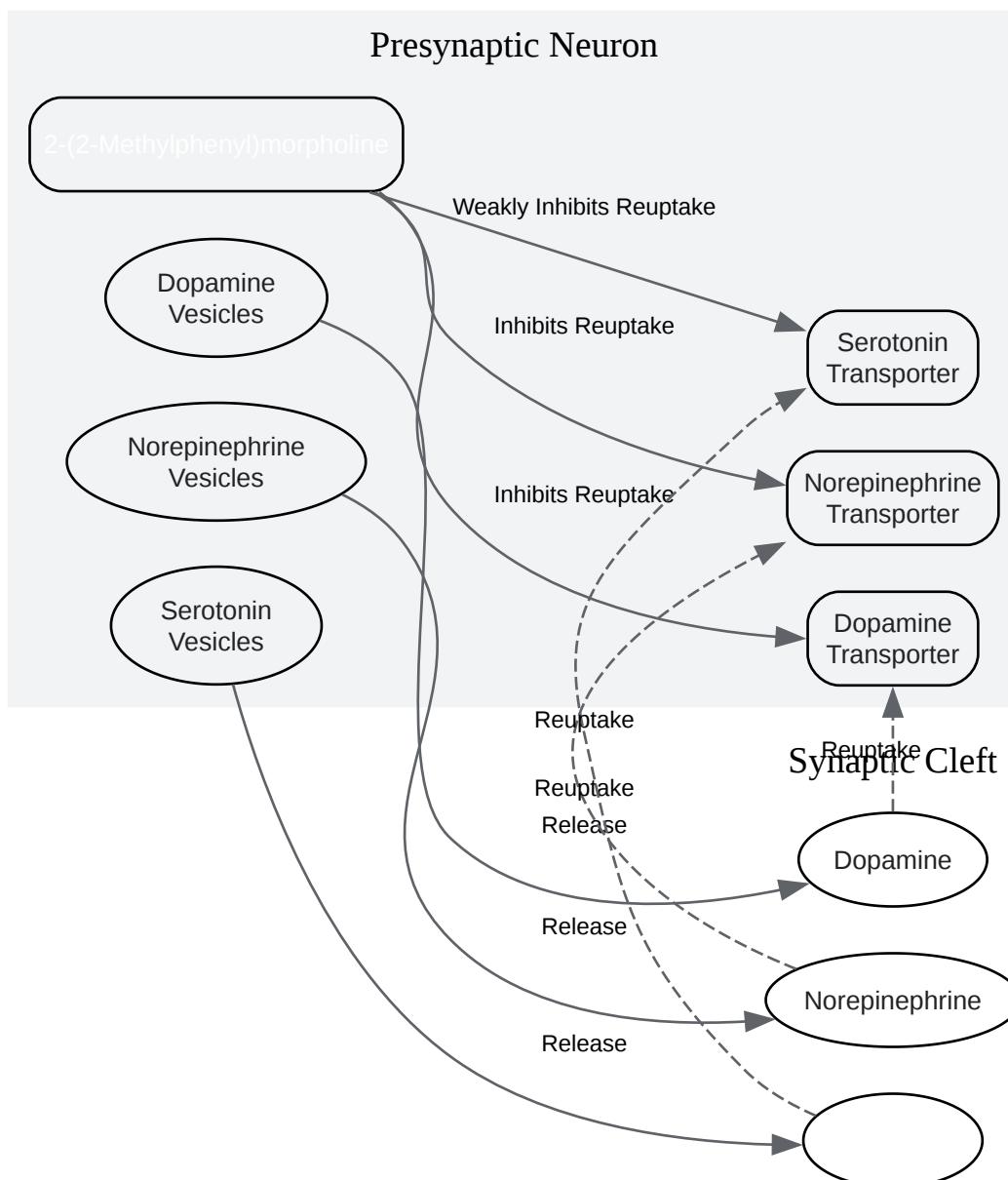
The stimulant properties of phenylmorpholines suggest their potential for treating ADHD. Animal models of ADHD, such as the spontaneously hypertensive rat (SHR), are used to assess the effects of these compounds on hyperactivity, impulsivity, and inattention[\[14\]](#)[\[15\]](#)[\[16\]](#). A common behavioral assay is the drug discrimination paradigm, which evaluates the subjective effects of a compound by training animals to recognize a specific drug, such as cocaine[\[17\]](#)[\[18\]](#).

Table 3: Behavioral Effects of Phenylmorpholine Analogs in Rodent Models

Compound	Animal Model	Assay	Key Findings	Reference
Phenmetrazine	Rats	Drug Discrimination (vs. Cocaine)	Produces cocaine-like discriminative stimulus effects.	[17] [18]
Phendimetrazine	Rats	Drug Discrimination (vs. Cocaine)	Produces dose-dependent cocaine-like discriminative stimulus effects. It is less potent than phenmetrazine.	[17] [18]

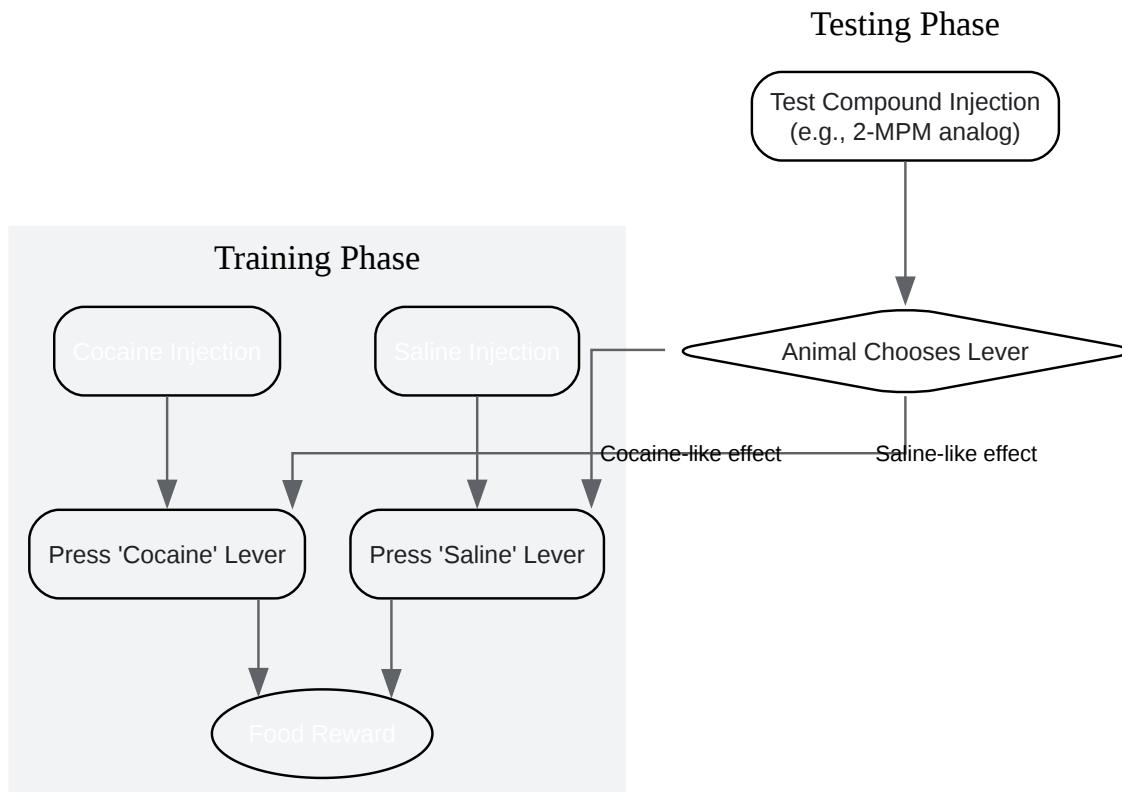
Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.



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Caption: Mechanism of action of **2-(2-Methylphenyl)morpholine** at monoamine transporters.

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Caption: Experimental workflow for a drug discrimination study.

Experimental Protocols

In Vitro Monoamine Transporter Release Assay

This protocol is adapted from studies evaluating the monoamine releasing properties of phenmetrazine analogs[2][13].

Objective: To determine the potency (EC_{50}) of a test compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded rat brain synaptosomes.

Materials:

- Rat brain tissue (striatum for DAT, hippocampus for NET, and whole brain minus striatum and cerebellum for SERT)

- Sucrose buffer (0.32 M sucrose, pH 7.4)
- Krebs-HEPES buffer (pH 7.4)
- [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
- Test compound solutions of varying concentrations
- Scintillation fluid and counter

Procedure:

- **Synaptosome Preparation:** Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-HEPES buffer.
- **Radiolabel Loading:** Incubate the synaptosomes with the respective radiolabeled monoamine ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) for 30 minutes at 37°C to allow for uptake.
- **Release Assay:** After loading, wash the synaptosomes to remove excess radiolabel. Add varying concentrations of the test compound to the synaptosomes and incubate for 30 minutes at 37°C.
- **Measurement:** Terminate the reaction by filtration. Measure the amount of radioactivity released into the supernatant and the amount remaining in the synaptosomes using a scintillation counter.
- **Data Analysis:** Calculate the percentage of total radiolabel released for each concentration of the test compound. Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value using non-linear regression.

In Vivo Drug Discrimination in Rats

This protocol is a generalized procedure based on studies with phenmetrazine and phendimetrazine[17][18].

Objective: To assess whether a test compound produces subjective effects similar to a known drug of abuse (e.g., cocaine).

Materials:

- Operant conditioning chambers equipped with two levers and a food dispenser.
- Rats trained to discriminate between saline and a training drug (e.g., cocaine).
- Test compound solutions.

Procedure:

- Training: Train rats to press one lever after an injection of the training drug (e.g., 10 mg/kg cocaine, i.p.) and a second lever after an injection of saline to receive a food reward. Training continues until the rats reliably press the correct lever.
- Testing: On test days, administer a dose of the test compound to the trained rats. Place the rats in the operant chambers and record which lever they press. No food reward is given during the test session.
- Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as $\geq 80\%$ of responses on the drug-appropriate lever. A dose-response curve is generated to determine the potency of the test compound to produce discriminative stimulus effects similar to the training drug.

Conclusion

2-(2-Methylphenyl)morpholine demonstrates in vitro activity as a monoamine transporter reuptake inhibitor and releaser, with a preference for the norepinephrine transporter. While it is less potent than its 4-methyl isomer, its activity profile suggests potential for stimulant-like effects. The lack of direct in vivo efficacy data for **2-(2-Methylphenyl)morpholine** in disease models necessitates further research. However, the established anorectic and stimulant properties of its close analogs, phenmetrazine and phendimetrazine, in animal models of obesity and ADHD provide a strong rationale for investigating the therapeutic potential of **2-(2-Methylphenyl)morpholine** in these and other CNS disorders. The experimental protocols

provided herein offer a starting point for researchers aiming to further characterize the pharmacological profile and in vivo efficacy of this and related compounds.

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